7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBTPSWGWPGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CNC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739141 | |
| Record name | 7-Chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897360-16-6 | |
| Record name | 7-Chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloropyrido 3,2 D Pyrimidin 4 3h One and Its Analogues
Strategies for Pyrido[3,2-d]pyrimidin-4(3H)-one Core Synthesis
Cyclization and Condensation Pathways
The most direct methods for synthesizing the pyrido[3,2-d]pyrimidin-4(3H)-one core involve the cyclization of 3-aminopyridine-2-carboxamide (B1253797) (also known as 3-aminopicolinamide) with a one-carbon electrophile. This approach builds the pyrimidine (B1678525) ring in a single, efficient step.
A common pathway is the reaction of 3-aminopicolinamide with formic acid or its derivatives, such as triethyl orthoformate. Heating these reagents together leads to an initial formylation of the more nucleophilic amino group, followed by an intramolecular condensation and dehydration to yield the final bicyclic structure. This reaction provides a straightforward entry into the core scaffold.
An alternative condensation strategy employs phosgene (B1210022) or its equivalents, like triphosgene (B27547) or ethyl chloroformate. This reaction proceeds through an intermediate isocyanate which then undergoes intramolecular cyclization to form the pyrimidinone ring.
| Starting Material | Reagent | Product | Notes |
| 3-Aminopicolinamide | Formic Acid / Triethyl Orthoformate | Pyrido[3,2-d]pyrimidin-4(3H)-one | High-temperature condensation. |
| 3-Aminopicolinamide | Ethyl Chloroformate / Base | Pyrido[3,2-d]pyrimidin-4(3H)-one | Forms an intermediate carbamate (B1207046) before cyclization. |
| 3-Aminopicolinamide | Urea (B33335) | Pyrido[3,2-d]pyrimidin-4(3H)-one | Thermal condensation with urea can also be used to introduce the C2-carbonyl and N3-H components. |
Multi-step Reaction Sequences for Core Formation
More elaborate, multi-step sequences provide access to the core structure, often starting from more readily available pyridine (B92270) derivatives. These pathways offer greater flexibility for introducing substituents on the pyridine ring.
A typical sequence begins with 3-nitropyridine-2-carboxylic acid. The synthesis proceeds through the following key transformations:
Amidation: The carboxylic acid is first converted to its corresponding amide, 3-nitropicolinamide, using standard peptide coupling reagents or by conversion to an acid chloride followed by reaction with ammonia (B1221849).
Reduction: The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride or iron in acidic media. This step yields the crucial 3-aminopicolinamide intermediate.
Cyclization: The resulting 3-aminopicolinamide is then cyclized using one of the condensation pathways described in the previous section (e.g., with formic acid) to complete the formation of the pyrido[3,2-d]pyrimidin-4(3H)-one core.
Regioselective Chlorination at the C7 Position
Introducing a chlorine atom specifically at the C7 position of the pyridine ring is a critical step. Direct chlorination of the pre-formed pyrido[3,2-d]pyrimidin-4(3H)-one is challenging due to the presence of multiple reactive sites. Therefore, a directed synthesis approach is generally favored.
Directed Synthesis of 7-Chloro Derivatives
The most effective strategy for synthesizing the 7-chloro derivative involves starting with a pyridine precursor that already contains a chlorine atom at the desired position. The synthesis builds upon the multi-step sequence described for the core, but begins with a chlorinated pyridine starting material.
A plausible synthetic route commences with 4-chloro-3-nitropicolinonitrile or a related derivative. The key steps are:
Hydrolysis and Amidation: The nitrile is hydrolyzed to a carboxylic acid, which is subsequently converted to the amide, yielding 4-chloro-3-nitropicolinamide.
Reduction: The nitro group of 4-chloro-3-nitropicolinamide is selectively reduced to an amino group to form 3-amino-4-chloropicolinamide.
Cyclization: This chlorinated intermediate is then subjected to cyclization with a reagent like formic acid. The intramolecular reaction proceeds to form the pyrimidine ring, directly yielding 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one. This method ensures the chlorine is unambiguously positioned at C7.
Chlorination Techniques and Reagents (e.g., Phosphorus Oxychloride)
Chlorinating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are potent reagents commonly used in heterocyclic chemistry. nih.gov They are primarily employed to convert hydroxyl groups (in tautomeric lactam forms) or oxo groups into chloro groups. For instance, in many pyridopyrimidine isomers, a 4-oxo group can be efficiently converted to a 4-chloro substituent by heating with POCl₃. nih.gov
However, the direct chlorination of a C-H bond on the pyridine ring of the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold at the C7 position is not a standard transformation. Such electrophilic aromatic substitution reactions are difficult on the electron-deficient pyridine ring, which is further deactivated by the fused pyrimidinone system. Thus, the use of reagents like POCl₃ is typically reserved for converting existing oxo groups rather than for direct C-H chlorination in this context.
Derivatization and Functionalization of the this compound Scaffold
The chlorine atom at the C7 position is a versatile functional handle, activating the scaffold for a variety of subsequent chemical modifications. This allows for the generation of diverse libraries of analogues for structure-activity relationship studies. The electron-deficient nature of the pyridine ring makes the C7 position susceptible to nucleophilic aromatic substitution and an ideal site for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The C7-chloro group can be displaced by a range of nucleophiles. youtube.com The reaction is typically facilitated by the electron-withdrawing effect of the nitrogen atoms in the bicyclic system. Studies on related 2,4-dichloropyrido[3,2-d]pyrimidines have shown that chloro-substituents on the scaffold are reactive towards nucleophiles, establishing a precedent for the reactivity of the 7-chloro position. nih.gov
Common nucleophiles include:
Amines: Reaction with primary or secondary amines (alkyl or aryl) provides 7-amino derivatives.
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding 7-ether compounds.
Thiols: Thiolates can displace the chloride to form 7-thioether derivatives.
| Reaction Type | Nucleophile | Product Class |
| Amination | R¹R²NH | 7-(Dialkyl/Aryl)amino derivatives |
| Etherification | R-O⁻ | 7-Alkoxy/Aryloxy derivatives |
| Thioetherification | R-S⁻ | 7-Alkyl/Arylthio derivatives |
Palladium-Catalyzed Cross-Coupling Reactions: The 7-chloro position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction pairs the 7-chloro scaffold with an aryl or vinyl boronic acid (or boronate ester) to form a new C-C bond, yielding 7-aryl or 7-vinyl derivatives. harvard.eduresearchgate.net This is one of the most powerful methods for introducing complex aromatic substituents.
Heck Coupling: The Heck reaction allows for the coupling of the 7-chloro compound with alkenes to introduce substituted vinyl groups at the C7 position. masterorganicchemistry.commdpi.com
Buchwald-Hartwig Amination: This provides an alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines.
Sonogashira Coupling: This reaction with terminal alkynes introduces an alkynyl substituent at the C7 position.
These functionalization strategies highlight the synthetic utility of this compound as a key intermediate for creating a wide array of more complex molecules.
Introduction of Substituents at Nitrogen Positions (e.g., N3)
The nitrogen atom at the N3 position of the pyridopyrimidinone ring is a common site for modification. Introducing substituents at this position can significantly alter the molecule's properties. Standard alkylation or arylation reactions are frequently employed for this purpose. For instance, benzylation of a related 2-thioxopyrido[3,4-d]pyrimidine scaffold has been achieved in moderate yield, demonstrating a typical N-alkylation strategy that can be applied to the N3 position of similar heterocyclic systems. mdpi.com Such reactions typically involve deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide.
Modifications at Other Peripheral Positions (e.g., C2, C4, C6, C8)
Functionalization of the carbon skeleton of the pyrido[3,2-d]pyrimidine (B1256433) core is essential for creating a wide array of analogues. The reactivity of each position depends on the electronic nature of the heterocyclic system.
C4 Position : The C4 position, adjacent to the N3 nitrogen, can be readily modified. Starting from a 4-oxo compound, chlorination using reagents like phosphorus oxychloride can install a reactive chloro group. mdpi.comnih.govresearchgate.net This chloro-substituent then serves as a versatile handle for introducing various nucleophiles via substitution reactions or for participating in cross-coupling reactions. nih.gov
C2 Position : The C2 position on the pyrimidine ring is also a target for modification. The substitution pattern at C2 in pyrido[2,3-d]pyrimidin-7(8H)-ones is predominantly with nitrogen substituents. nih.gov In systems like 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326), selective nucleophilic aromatic substitution (SNAr) reactions can occur at the C2 and C4 positions. researchgate.net
C6 and C8 Positions : The pyridine ring positions can also be functionalized. For example, in the synthesis of palbociclib, a related pyrido[2,3-d]pyrimidine (B1209978), a palladium-catalyzed coupling with crotonic acid followed by intramolecular cyclization is used to construct the pyridone ring, inherently functionalizing the C6 position. nih.gov
Advanced Synthetic Transformations
Modern synthetic organic chemistry offers powerful tools for the derivatization of heterocyclic compounds like this compound. Palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are particularly prominent.
Suzuki Cross-Coupling : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds. researchgate.netmdpi.com This reaction is particularly effective for modifying halogenated pyridopyrimidines. For example, the chlorine atom at the C7 position of the pyridopyrimidine core can be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base to introduce diverse aryl substituents. mdpi.comnih.govmdpi.com The selectivity of the reaction can be highly dependent on the catalyst, solvent, base, and temperature. arkat-usa.org
Table 1: Examples of Suzuki Cross-Coupling Reactions on Halogenated Pyridopyrimidine Scaffolds Data synthesized from related studies.
| Halopyridine Substrate | Boronic Acid | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| 6-chloropyrido[3,4-d]pyrimidine analogue | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Low to Moderate | mdpi.com |
| 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Various Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Not Specified | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Good | mdpi.com |
SNAr Reactions : Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient halogenated heterocycles. wuxibiology.com The chloro group at C7, as well as other positions like C2 and C4 if substituted with halogens, can be displaced by a variety of nucleophiles. Studies on 2,4,7-trichloropyrido[3,2-d]pyrimidine show that SNAr reactions with amines occur selectively at the C4 and C2 positions. researchgate.net The C4 position is often the most reactive site towards nucleophilic attack. nih.govmdpi.com This method allows for the introduction of amino, alkoxy, and thioalkoxy groups. mdpi.commdpi.com
Reductive Amination : Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia or primary or secondary amines via an imine intermediate. wikipedia.orglibretexts.org This two-step process, often performed in one pot, is typically carried out using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com This reaction is fundamental in synthesizing precursors or adding aminoalkyl side chains to the pyridopyrimidine scaffold. youtube.com
Buchwald–Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. youtube.com It is an indispensable tool for substituting the C7-chloro group of the title compound with a wide variety of primary and secondary amines, including those that are sterically hindered or deactivated. organic-chemistry.orgresearchgate.net The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. youtube.com
Table 2: Key Features of Advanced Synthetic Transformations
| Reaction | Bond Formed | Key Reagents | Typical Application on Scaffold | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Carbon-Carbon | Palladium catalyst, Boronic acid, Base | Arylation at C7-Cl position | mdpi.com |
| SNAr Reaction | Carbon-Heteroatom (N, O, S) | Nucleophile (Amine, Alcohol, Thiol) | Substitution at C2, C4, or C7 chloro positions | researchgate.net |
| Reductive Amination | Carbon-Nitrogen (single bond) | Carbonyl, Amine, Reducing agent (e.g., NaBH₃CN) | Synthesis of aminoalkyl side chains | wikipedia.orglibretexts.org |
| Buchwald–Hartwig Amination | Carbon-Nitrogen | Palladium catalyst, Phosphine ligand, Amine, Base | Amination at C7-Cl position | wikipedia.orgorganic-chemistry.org |
Green Chemistry Approaches and Efficiency Enhancements in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic protocols. Green chemistry principles are increasingly applied to the synthesis of complex heterocyclic scaffolds like pyridopyrimidines.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved product yields and purities. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various pyrimidine derivatives and fused heterocyclic systems. For example, multicomponent reactions to produce thiazolopyrimidine derivatives have shown enhanced yields and significant time savings when conducted under microwave irradiation compared to conventional heating methods. nih.govresearchgate.net This approach is highly applicable to the derivatization of the this compound core, particularly for reactions like SNAr and palladium-catalyzed couplings. researchgate.net
One-Pot Reaction Strategies
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. mdpi.com These strategies are particularly effective for constructing heterocyclic rings. For instance, one-pot, three-component reactions have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives using catalysts like bismuth(III) triflate. scirp.org Such methods combine starting materials like an amino-pyrimidine, an aldehyde, and an active methylene (B1212753) compound to build the fused ring system in a single, efficient step. scirp.orgoiccpress.com The simplicity, mild reaction conditions, and potential for catalyst reuse make these one-pot strategies an attractive and green approach for generating libraries of pyridopyrimidine analogues. scirp.org
Structure Activity Relationship Sar Studies of 7 Chloropyrido 3,2 D Pyrimidin 4 3h One Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity
Systematic evaluation of substituents on the pyrido[3,2-d]pyrimidine (B1256433) core has provided critical insights into the molecular determinants for kinase selectivity and dual-activity profiles. nih.gov Research has largely centered on modifications at the C7, N3, and other peripheral positions to optimize target engagement and pharmacological properties.
The chloro group at the C7 position of the pyrido[3,2-d]pyrimidine nucleus serves as a crucial synthetic handle and a key modulator of biological activity. nih.gov In the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a 2,4,7-trichlorinated skeleton is a common starting point. nih.gov The C7 chlorine is often retained in some final compounds or replaced to explore chemical diversity and its impact on kinase inhibition. nih.gov
The formal structure of 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one implies the presence of a hydrogen atom at the N3 position, which can potentially be substituted. However, in major SAR studies focused on developing potent kinase inhibitors from this scaffold, the focus has predominantly been on substitutions at the C2, C4, and C7 positions. nih.govmdpi.com The primary synthetic routes and diversification strategies reported in the available literature prioritize modifications at these other positions to modulate kinase affinity and selectivity, leaving the N3 position largely unsubstituted. nih.gov Consequently, there is limited specific data detailing the systematic evaluation of N3 substituents on the activity profiles of this particular class of compounds.
Peripheral substitutions, particularly at the C7 position, have been extensively explored to understand their role in modulating the biological activity of pyrido[3,2-d]pyrimidine derivatives. nih.gov Starting from the C7-chloro intermediate, a variety of groups have been introduced, revealing key SAR trends for PI3Kα/mTOR inhibition. nih.gov
The replacement of the C7-chloro group with small alkyl groups, such as methyl (Compound 7 ), or a vinyl group (Compound 6 ), led to a significant decrease in PI3Kα inhibitory activity, with IC50 values of 130 nM and 170 nM, respectively. nih.gov This suggests that a simple increase in lipophilicity or the introduction of an unsaturated bond at this position is not favorable for potent inhibition. nih.gov
Conversely, introducing groups capable of forming hydrogen bonds or engaging in other specific interactions proved beneficial. For instance, the introduction of a hydroxymethyl group (Compound 8 ) restored potency (IC50 = 13 nM), showing activity comparable to the C7-chloro analog. nih.gov Further extension to a methoxymethyl group (Compound 9 ) maintained this high potency (IC50 = 10 nM). nih.gov
The incorporation of nitrogen-containing substituents at C7 had a varied but often positive impact. An aminomethyl group (Compound 10 ) resulted in an IC50 of 17 nM. nih.gov More complex heterocyclic moieties, such as triazoles and oxazoles, were particularly effective. The 1,2,3-triazol-4-yl-methoxy derivative (Compound 12 ) and the oxazol-2-ylamino derivative (Compound 14 ) were among the most potent compounds in the series, with PI3Kα IC50 values of 3 nM and 8 nM, respectively. nih.gov These findings highlight that the C7 position likely extends towards a solvent-exposed region of the kinase active site where hydrogen bond donors and acceptors can be accommodated, and where specific heterocyclic rings can establish favorable interactions. nih.gov
The following table summarizes the inhibitory activities of key C7-substituted pyrido[3,2-d]pyrimidine derivatives. nih.gov
| Compound ID | R (Substituent at C7) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 5 | -Cl | 19 | 37 |
| 6 | -CH=CH₂ | 170 | >1000 |
| 7 | -CH₃ | 130 | 380 |
| 8 | -CH₂OH | 13 | 55 |
| 9 | -CH₂OCH₃ | 10 | 45 |
| 10 | -CH₂NH₂ | 17 | 100 |
| 12 | -CH₂-O-(1,2,3-triazol-4-yl) | 3 | 25 |
| 14 | -NH-(oxazol-2-yl) | 8 | 35 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for this compound derivatives were not identified in the surveyed literature, the methodologies are widely applied to related heterocyclic kinase inhibitors.
Two-dimensional (2D)-QSAR models correlate biological activity with 2D structural descriptors, which are numerical values derived from the connection table of a molecule. These descriptors can include constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and electronic properties. The goal is to generate a linear or non-linear equation that can predict the activity of new, unsynthesized compounds. For a series of related kinase inhibitors, 2D-QSAR can help identify key molecular properties, such as size, lipophilicity (logP), and electronic features, that are critical for potent activity.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D conformation of molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.gov In a CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. nih.gov The steric and electrostatic interaction fields around each molecule are then calculated at various grid points. nih.gov Statistical methods, such as Partial Least Squares (PLS), are used to derive a correlation between the variations in these fields and the variations in biological activity. documentsdelivered.com
The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. aip.org For instance, a CoMFA model for a series of pyrrolo[3,2-d]pyrimidine kinase inhibitors (a structurally related scaffold) successfully identified key steric and electrostatic requirements for high potency. nih.gov Such models can guide the rational design of new derivatives by highlighting areas where bulky groups are favored or disfavored, and where positive or negative electrostatic potential is beneficial for target interaction. nih.govaip.org Although a specific CoMFA model for pyrido[3,2-d]pyrimidine derivatives is not available in the cited literature, this approach remains a powerful tool for optimizing lead compounds within this chemical class. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling for the pyrido[3,2-d]pyrimidine class of compounds often centers on their ability to act as hinge-binders within kinase domains, mimicking the hydrogen bonding interactions of the native ATP ligand. While specific models for this compound are not extensively detailed in publicly available literature, general pharmacophoric features for related kinase inhibitors sharing this core can be inferred from docking studies and SAR.
A crucial element of the pharmacophore is the heterocyclic core itself, which typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For the pyrido[3,2-d]pyrimidine scaffold, the pyrimidine (B1678525) nitrogen atoms are key hydrogen bond acceptors. Ligand-based design strategies often leverage this core and explore how modifications at different positions can optimize interactions with other regions of the ATP pocket, such as the solvent-exposed region, the hydrophobic pocket, and the ribose-binding pocket.
In studies of related 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, a general pharmacophore can be described with the following features:
Hinge-Binding Region: The pyrido[3,2-d]pyrimidine core.
Hydrophobic Region I: Often occupied by an aryl or substituted aryl group at the C-2 position. For instance, a 3-hydroxyphenyl group at C-2 has been shown to be a key element for activity.
Solvent-Exposed/Selectivity Pocket: A substituent at the C-4 position, such as a morpholine (B109124) group, which extends towards the solvent-exposed region and can influence selectivity and physicochemical properties.
Hydrophobic Region II / Additional Interactions: The substituent at the C-7 position (the position of the chloro group in the title compound) explores a different pocket where modifications can significantly impact potency and selectivity. nih.gov
Table 1: Key Pharmacophoric Features for Pyrido[3,2-d]pyrimidine-based Kinase Inhibitors
| Pharmacophoric Feature | Structural Moiety | Typical Interaction | Purpose in Design |
|---|---|---|---|
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Forms hydrogen bonds with kinase hinge region backbone | Anchors the inhibitor in the ATP-binding site |
| Hydrophobic Group 1 | Aryl group at C-2 | Van der Waals interactions in a hydrophobic pocket | Contributes to binding affinity |
| Solvent-Frontier Group | Morpholine or similar at C-4 | Interacts with solvent-exposed region; can be modified to tune solubility and selectivity | Improve pharmacokinetic properties and selectivity |
| Selectivity/Potency Group | Substituent at C-7 | Probes a distinct pocket to enhance potency and/or selectivity against different kinases | Fine-tune biological activity and target profile |
Conformational Analysis and Bioactive Conformation Elucidation
The bioactive conformation of pyrido[3,2-d]pyrimidine derivatives is largely dictated by the planar, rigid nature of the fused ring system, which serves as a stable anchor for substituents. Conformational analysis, therefore, primarily focuses on the orientation and flexibility of the substituents at the C-2, C-4, and C-7 positions.
Molecular docking studies have been instrumental in elucidating the likely bioactive conformation of these inhibitors. nih.gov In the context of PI3Kα and mTOR kinases, docking simulations have revealed a conserved binding mode for the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series. The pyridopyrimidine core lies flat in the ATP-binding site, with the substituents projecting into adjacent sub-pockets.
The predicted bioactive conformation typically involves:
The C-2 aryl group (e.g., 3-hydroxyphenyl) being positioned to make favorable contacts within a hydrophobic region.
The C-4 morpholine group adopting a chair conformation and extending out towards the entrance of the binding site.
The C-7 substituent's conformation being critical for modulating potency. For example, the introduction of flexible linkers or different functional groups at this position allows the molecule to adapt to the specific topology of the target kinase.
A study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines highlighted the importance of the C-7 position in achieving high potency. nih.gov While a simple chloro group at C-7 (as in the parent compound of this article) provides a certain level of activity, more complex substituents were shown to significantly enhance inhibition. The conformational freedom of these C-7 substituents allows them to form additional interactions. For instance, derivatives with alcohol, ether, or amine functionalities at C-7 showed improved potency, suggesting these groups can form additional hydrogen bonds or polar interactions. nih.gov
Table 2: Impact of C-7 Substituent on PI3Kα Inhibitory Activity in a Pyrido[3,2-d]pyrimidine Series
| Compound ID (Reference) | C-7 Substituent | PI3Kα IC₅₀ (nM) |
|---|---|---|
| Reference Compound | -H | 19 |
| Analog 1 | -Cl | 14 |
| Analog 2 | -CH₂OH | 3 |
| Analog 3 | -CH₂OCH₃ | 8 |
| Analog 4 | -CH₂NH₂ | 6 |
Data derived from a study on 2,4-di-(3-hydroxyphenyl)-4-morpholinyl-pyrido[3,2-d]pyrimidine derivatives. nih.gov
These findings underscore that while the core scaffold provides the essential anchor, the specific conformation and chemical nature of the substituents are key to elucidating the bioactive conformation and achieving high-potency inhibition. The rigidity of the core combined with the conformational flexibility of its appendages is a hallmark of the design of potent kinase inhibitors based on this scaffold.
Mechanistic Investigations of Biological Activities of 7 Chloropyrido 3,2 D Pyrimidin 4 3h One Derivatives
Enzymatic Target Interactions and Inhibition Mechanisms
The core structure of pyrido[3,2-d]pyrimidine (B1256433) serves as a privileged scaffold in medicinal chemistry, allowing for substitutions at various positions to achieve desired potency and selectivity against specific enzymatic targets. nih.govresearchgate.net Researchers have extensively explored these derivatives for their inhibitory effects on a multitude of enzymes.
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, and survival. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. mdpi.comnih.gov Derivatives of the pyrido[3,2-d]pyrimidine scaffold have shown significant inhibitory activity against a variety of kinases.
Histone Lysine (B10760008) Demethylases (KDM4/KDM5): Certain 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine demethylases. acs.orgacs.org These enzymes are involved in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. Structure-based design has led to compounds that bind to the Fe(II) in the active site, with substitutions on a pyrazole (B372694) moiety allowing access to the histone peptide substrate binding site. acs.orgacs.org For instance, the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker has resulted in derivatives with equipotent activity against both KDM4 and KDM5 subfamilies. acs.org
EGFR, HER2, and VEGFR-2: The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases involved in tumor growth, metastasis, and angiogenesis. mdpi.com Several pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,4-d]pyrimidine (B3350098) derivatives have been developed as potent inhibitors of these kinases. nih.govnih.gov For example, 4,6-disubstituted pyrido[3,4-d]pyrimidines have demonstrated high potency in inhibiting both EGFR and c-ErbB-2 (HER2), acting as dual inhibitors. nih.gov Similarly, certain cyanopyridone and fused pyridopyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER2. mdpi.commdpi.com
Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation. researchgate.net The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop selective ATP-competitive mTOR kinase inhibitors. nih.gov Furthermore, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR. mdpi.comresearchgate.net While substitutions at the C-7 position sometimes decrease mTOR inhibition, many derivatives remain active against this kinase. mdpi.com One such derivative, Seletalisib, is a highly selective, ATP-competitive inhibitor of PI3Kδ. mdpi.comnih.gov Another compound, S5, also a pyrido[3,2-d]pyrimidine derivative, exhibited excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM. nih.gov
Mnk and p38 Mitogen-Activated Protein Kinases: Mitogen-activated protein kinase-interacting kinases (Mnks) and p38 MAP kinases are involved in cellular responses to stress and inflammatory signals. A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been designed as dual inhibitors of Mnk and histone deacetylases (HDACs). mdpi.com Molecular docking studies suggest that the pyrido[3,2-d]pyrimidine core mimics the purine (B94841) structure of ATP, forming hydrogen bonds within the hinge region of Mnk2. mdpi.com
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The pyrido[2,3-d]pyrimidin-7-one structure has been identified as a privileged template for inhibiting ATP-dependent kinases, including CDKs. researchgate.net Notably, Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, is a selective inhibitor of CDK4 and CDK6 and has been approved for the treatment of certain types of breast cancer. nih.gov
The following table summarizes the inhibitory activities of selected pyrido[3,2-d]pyrimidine derivatives against various kinases.
| Compound/Series | Target Kinase(s) | Key Findings | IC50 Values |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 | Equipotent activity against both subfamilies. acs.org | Not specified |
| 4,6-Disubstituted Pyrido[3,4-d]pyrimidines | EGFR, HER2 | Potent dual inhibitors. nih.gov | EGFR IC50: 0.0001 µM nih.gov |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | PI3Kα, mTOR | Potent dual inhibitors. mdpi.com | PI3Kα IC50: 3-10 nM mdpi.comresearchgate.net |
| Seletalisib | PI3Kδ | Highly selective, ATP-competitive inhibitor. mdpi.comnih.gov | Not specified |
| Compound S5 | PI3Kδ | Excellent enzyme activity. nih.gov | 2.82 nM nih.gov |
| 4,6-Disubstituted Pyrido[3,2-d]pyrimidines (e.g., A12) | Mnk, HDACs | Dual inhibitors. mdpi.com | Not specified |
| Palbociclib | CDK4/CDK6 | Selective inhibitor, approved drug. nih.gov | Not specified |
| Cyanopyridone Derivative 5e | VEGFR-2, HER-2 | Dual inhibitor. mdpi.com | VEGFR-2: 0.124 µM, HER-2: 0.077 µM mdpi.com |
DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. Their inhibition leads to DNA damage and cell death, making them effective targets for anticancer drugs. Certain pyrido[2,3-d]pyrimidin-4-one derivatives have been investigated as potential topoisomerase I inhibitors, showing promise as cytotoxic agents against cancer cell lines. researchgate.net
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids, and its depletion disrupts DNA synthesis and cell proliferation. nih.gov The pyridopyrimidine scaffold has been explored for its DHFR inhibitory activity. nih.gov Specifically, 6-substituted pyrido[3,2-d]pyrimidines have been developed as potent and selective inhibitors of Pneumocystis jirovecii DHFR (pjDHFR), an important target for treating Pneumocystis pneumonia. iu.edu Molecular modeling and enzyme assays have identified compounds with high selectivity for pjDHFR over human DHFR (hDHFR). iu.edu
| Compound | Target Enzyme | IC50 | Selectivity (pjDHFR vs hDHFR) |
| Compound 15 (a 6-substituted pyrido[3,2-d]pyrimidine) | pjDHFR | 80 nM iu.edu | 28-fold iu.edu |
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide. While specific studies focusing solely on 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one derivatives as NAPE-PLD inhibitors are not prevalent in the provided search results, the broader pyrimidine (B1678525) class is investigated for diverse enzymatic interactions.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, in particular, plays a significant role in osteoarthritis and cancer progression. Through computational modeling, a series of pyrimidinetrione-based inhibitors of MMP-13 were designed. nih.gov Incorporation of a biaryl ether moiety at the C-5 position of the pyrimidinetrione ring led to a significant increase in MMP-13 potency. nih.gov
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Certain pyridopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory potential via COX inhibition. dovepress.com Some members of a focused library of pyridopyrimidinones were identified as selective COX-2 inhibitors, with several compounds exhibiting superior inhibition of COX-2 compared to the reference drug celecoxib. dovepress.combsu.edu.eg
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| IIId | 12.11 dovepress.com | 0.67 dovepress.com | 18.07 dovepress.com |
| IIIf | 11.23 dovepress.com | 0.95 dovepress.com | 11.82 dovepress.com |
| IIIg | 13.14 dovepress.com | 1.02 dovepress.com | 12.88 dovepress.com |
| IIIi | 15.32 dovepress.com | 0.69 dovepress.com | 22.20 dovepress.com |
| Celecoxib (Reference) | 12.32 dovepress.com | 1.11 dovepress.com | 11.10 dovepress.com |
Receptor Binding and Antagonism Mechanisms
The reviewed scientific literature does not currently provide specific mechanistic details regarding the antagonism of chemokine receptors, such as CXCR2, by this compound or its direct derivatives. While other isomers of pyridopyrimidine, like pyrido[3,4-d]pyrimidines, have been investigated as potential CXCR2 antagonists, similar studies on the pyrido[3,2-d]pyrimidine scaffold have not been reported in the available sources. nih.govkuleuven.be
Cellular Pathway Modulation
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have demonstrated significant antiproliferative effects across various cancer cell lines, operating through distinct mechanistic pathways.
One area of investigation involves the inhibition of the phosphoinositide 3-kinase delta (PI3Kδ), an enzyme that plays a critical role in the development and function of immune cells and is a target in hematologic cancers. nih.gov A series of novel pyrido[3,2-d]pyrimidine derivatives were designed as PI3Kδ inhibitors. nih.gov One compound from this series, S5 , showed potent enzyme activity against PI3Kδ with an IC50 value of 2.82 nM and strong antiproliferation activity against the SU-DHL-6 lymphoma cell line, with an IC50 of 0.035 μM. nih.gov The mechanism was further confirmed by observing that S5 inhibited the phosphorylation of Akt, a key downstream protein in the PI3K signaling pathway, in a concentration-dependent manner. nih.gov
Another series of 6-substituted N5-formyltetrahydropyrido[3,2-d]pyrimidine derivatives was evaluated for antitumor activity against five human cancer cell lines. researchgate.net Among these, compound 6k (6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine) was particularly effective against HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) cells, exhibiting IC50 values of 16.6 μM and 8.5 μM, respectively. researchgate.net This activity was linked to the inhibition of dihydrofolate reductase (DHFR). researchgate.net
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 16.6 |
| HeLa | Cervical Cancer | 8.5 |
Further mechanistic studies on the antiproliferative effects of these compounds have revealed an ability to modulate the cell cycle. Specifically, the derivative 6k was found to induce cell cycle arrest at the S phase in HeLa cells. researchgate.net This arrest prevents the cell from replicating its DNA, thereby halting proliferation. The investigation into this mechanism included an analysis of the expression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E, key regulators of the transition from G1 to S phase. researchgate.net
In addition to halting the cell cycle, certain pyrido[3,2-d]pyrimidine derivatives can trigger programmed cell death, or apoptosis. The compound 6k , which induces S-phase arrest, was also shown to cause apoptosis in cancer cells. researchgate.net The pro-apoptotic mechanism was investigated by measuring the expression of key proteins in the apoptotic cascade. Treatment with compound 6k led to increased expression of caspases 3, 8, and 9, as well as cleaved-PARP (Poly (ADP-ribose) polymerase), which are all critical executioners and markers of apoptosis. researchgate.net
Research into the broader anti-inflammatory and immunomodulatory effects of pyridopyrimidines has touched upon their interaction with key transcriptional pathways. One study reported that a pyridopyrimidine derivative inhibited the activation of Nuclear Factor-kappa B (NF-κB) by suppressing the phosphorylation levels of IκBα and the p65 subunit. However, the specific isomer of the pyridopyrimidine was not detailed in the available abstract. No specific information regarding the suppression of Activator Protein 1 (AP-1) by this compound derivatives was found in the reviewed literature.
Mechanisms of Action against Pathogens
Derivatives of the this compound scaffold have been investigated for their potential therapeutic applications against a range of pathogens. The core structure of these compounds allows for various substitutions, leading to a diversity of biological activities. Mechanistic studies have primarily focused on their potent effects against parasitic organisms by targeting crucial metabolic pathways, while research into their antibacterial, antifungal, and antiviral properties is still emerging.
Antibacterial Action against Gram-Positive and Gram-Negative Strains
While various isomers and related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyridothienopyrimidines, have demonstrated antimicrobial properties, specific mechanistic investigations into the antibacterial action of this compound derivatives are not extensively documented in current scientific literature. The activity of related compounds suggests that potential mechanisms could involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis, but dedicated studies are required to confirm such actions for this specific scaffold.
Antifungal Action
Similar to the antibacterial profile, the precise mechanisms of antifungal action for this compound derivatives have not been fully elucidated. Research on related pyridothienopyrimidine compounds has shown activity against various fungal strains, but these findings cannot be directly extrapolated. nih.gov The exploration of this scaffold for its potential to disrupt fungal cell integrity or inhibit key enzymes remains an area for future investigation.
Antiviral Action (e.g., Anti-HCV)
The pyrido[3,2-d]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents. jocpr.com Specifically, this class of compounds has been reported to possess potential activity against the Hepatitis C Virus (HCV). jocpr.com However, detailed mechanistic studies elucidating how these derivatives interfere with the HCV replication cycle are limited. The structural similarities to other known antiviral agents suggest that possible mechanisms could involve the inhibition of viral polymerases or proteases, which are essential for viral replication.
Activity against Parasitic Organisms (e.g., Toxoplasma gondii, Pneumocystis carinii)
The most well-documented mechanism of action for pyrido[3,2-d]pyrimidine derivatives is against parasitic protozoa, particularly through the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibiting this enzyme effectively halts parasite replication.
Pneumocystis carinii (now Pneumocystis jirovecii)
Pneumocystis jirovecii is a fungus that causes severe pneumonia (PCP) in immunocompromised individuals. nih.gov The DHFR enzyme in P. jirovecii (pjDHFR) presents a viable target for therapeutic intervention. Research has shown that the pyrido[3,2-d]pyrimidine scaffold is particularly effective for developing potent and selective inhibitors of pjDHFR. nih.govnih.gov
A series of 6-substituted pyrido[3,2-d]pyrimidines were designed and evaluated for their inhibitory activity against pjDHFR, with a key goal of achieving selectivity over human DHFR (hDHFR) to minimize toxicity. nih.govnih.gov Molecular modeling and enzyme assays revealed that these compounds could be potent and selective inhibitors. nih.gov The strategic replacement of a pyrido[2,3-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine one was found to improve potency against the parasite's enzyme. nih.gov One of the most effective compounds from a studied series demonstrated an IC₅₀ of 80 nM and a 28-fold selectivity for inhibiting pjDHFR over hDHFR. nih.govnih.gov
| Compound | Substituent at Position 6 | pjDHFR IC₅₀ (μM) | hDHFR IC₅₀ (μM) | Selectivity Index (hDHFR/pjDHFR) |
|---|---|---|---|---|
| 9 | -NH-(3',4',5'-trimethoxyphenyl) | 0.18 | >13 | >72 |
| 15 | -N(CH₃)-(3'-chloro-4'-methoxyphenyl) | 0.080 | 2.24 | 28 |
| 18 | -N(CH₃)-(3',4'-dichlorophenyl) | 0.091 | 1.57 | 17 |
| 21 | -N(CH₃)-(3',4',5'-trimethoxyphenyl) | 0.12 | 1.12 | 9 |
Toxoplasma gondii
Toxoplasma gondii is another opportunistic parasite that can cause severe illness (toxoplasmosis) in individuals with weakened immune systems. The DHFR enzyme from T. gondii (tgDHFR) is also a validated target for antifolate drugs. Derivatives of 2,4-diaminopyrido[3,2-d]pyrimidine have been synthesized and evaluated as inhibitors of tgDHFR. acs.orgdocumentsdelivered.com
Studies on these compounds have demonstrated potent inhibition of the parasite's enzyme. For instance, the compound 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine showed an IC₅₀ value of 0.0047 μM against tgDHFR, indicating high potency. documentsdelivered.com The selectivity of these compounds is determined by comparing their activity against the parasite's DHFR to a mammalian reference, such as rat liver DHFR (rlDHFR). acs.org
| Compound | Substituent at Position 6 | tgDHFR IC₅₀ (μM) | rlDHFR IC₅₀ (μM) | Selectivity Index (rlDHFR/tgDHFR) |
|---|---|---|---|---|
| 15 | -N(CH₃)-(4'-methoxyanilino) | 0.0035 | 0.011 | 3.1 |
| 21 | -N(CH₃)-(3',4'-dimethoxyanilino) | 0.0030 | 0.0058 | 1.9 |
Computational and in Silico Approaches in Research on 7 Chloropyrido 3,2 D Pyrimidin 4 3h One
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets, particularly protein kinases. nih.gov
Docking simulations reveal the specific interactions between the ligand and the amino acid residues within the active site of a target protein. For instance, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the core heterocyclic moiety typically occupies the adenine (B156593) binding pocket of the kinase. nih.gov Key interactions often include hydrogen bonds with crucial residues. In the case of EGFR, hydrogen bonds have been observed with the backbone of Met769 and Cys773. nih.gov Similarly, in studies targeting the Monopolar spindle 1 (Mps1) kinase, inhibitors based on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold were found to interact with residues such as I531, V539, M602, C604, and G605 within the ATP binding pocket. mdpi.com These interactions are fundamental for the stabilization of the ligand-protein complex and are a primary determinant of the inhibitor's potency.
Molecular docking programs use scoring functions to estimate the binding affinity, which can be correlated with experimental values like the half-maximal inhibitory concentration (IC50). This allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. Research on various derivatives of the pyridopyrimidine core has yielded compounds with significant inhibitory activity against several targets. For example, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, demonstrated potent inhibition of both wild-type EGFR (EGFRWT) and its resistant mutant (EGFRT790M) with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Another study focusing on a different set of pyrido[2,3-d]pyrimidine derivatives identified compound B1 as a highly effective inhibitor of the EGFRL858R/T790M mutant, with a kinase inhibitory IC50 of 13 nM. nih.gov These values highlight the potential of this scaffold in developing targeted anticancer agents.
| Compound | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Compound 8a | EGFRWT | 0.099 µM | N/A |
| Compound 8a | EGFRT790M | 0.123 µM | N/A |
| Compound 8d | N/A | 7.23 µM | A-549 |
| Compound 9a | N/A | 9.26 µM | PC-3 |
| Compound B1 | EGFRL858R/T790M | 13 nM | N/A |
| Compound B1 | N/A | 0.087 µM | H1975 |
| Compound B7 | N/A | 0.023 µM | H1975 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations have been employed to validate the binding poses predicted by docking and to assess the stability of the interactions for pyridopyrimidine derivatives. mdpi.comnih.gov For example, a 1000 ns MD simulation was used to confirm the efficacy of designed pyrido[2,3-d]pyrimidine molecules as inhibitors of human thymidylate synthase. nih.gov Such simulations can reveal subtle conformational changes in both the ligand and the protein, providing a more accurate and realistic model of the binding event and helping to confirm that key interactions, like hydrogen bonds, are maintained over time. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the intrinsic electronic properties of molecules, which govern their reactivity and interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. For pyrido[2,3-d]pyrimidine derivatives, DFT calculations have been utilized to optimize the molecular geometry and to analyze the distribution of electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity and stability. These calculations provide a fundamental understanding of the molecule's electronic characteristics, which complements the classical mechanics-based approaches of docking and MD simulations.
In Silico Screening and Virtual Library Design
The 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one scaffold serves as an excellent starting point for the design of new, more potent, and selective inhibitors. In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a drug target. This approach has been successfully applied to the pyrido[2,3-d]pyrimidine core. In one study, a virtual screening of a pyrido[2,3-d]pyrimidine database was performed, leading to the design of a focused library of 42 novel derivatives intended to act as inhibitors of human thymidylate synthase. nih.gov This strategy allows researchers to explore a vast chemical space efficiently, identifying promising candidates for synthesis and reducing the time and cost associated with experimental screening.
Protein-Ligand Interaction Fingerprints (PLIP) Analysis
A Protein-Ligand Interaction Fingerprints (PLIP) analysis is a computational method used to characterize the three-dimensional interactions between a ligand and its protein target. This technique identifies and categorizes various non-covalent interactions, providing a "fingerprint" that summarizes the binding mode. These interactions typically include:
Hydrogen Bonds: Interactions between a hydrogen atom covalently bonded to a donor atom (like oxygen or nitrogen) and a nearby acceptor atom.
Hydrophobic Contacts: Non-polar interactions between hydrophobic residues of the protein and the ligand.
π-Stacking: Non-covalent interactions between aromatic rings.
Salt Bridges: A combination of a hydrogen bond and an electrostatic interaction between charged residues.
Water Bridges: Interactions mediated by a water molecule that forms hydrogen bonds with both the protein and the ligand.
Halogen Bonds: Non-covalent interactions involving a halogen atom (like the chlorine in this compound).
As no studies detailing the interaction of this compound with a specific protein target are available, a PLIP analysis cannot be performed. The generation of such data would require a dedicated computational study involving the docking of this ligand into a relevant protein structure, followed by the application of PLIP analysis software.
The absence of this information highlights a potential area for future research. A computational investigation into the protein binding profile of this compound could uncover its potential biological targets and mechanisms of action, paving the way for further experimental validation and potential therapeutic applications.
Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.
For 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, the FTIR spectrum is expected to display several key absorption bands that confirm its structural features. The presence of the pyrimidinone ring would be indicated by a strong C=O (carbonyl) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. The N-H bond of the lactam group and any potential tautomers would exhibit a stretching vibration in the region of 3100-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the fused pyridine (B92270) and pyrimidine (B1678525) rings would appear in the 1400-1600 cm⁻¹ region. Additionally, the C-Cl bond would show a characteristic stretching frequency in the fingerprint region, typically below 800 cm⁻¹.
Hypothetical FTIR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (lactam) | 3100 - 3500 | Medium-Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (pyrimidinone) | 1650 - 1700 | Strong |
| C=C / C=N Stretch (aromatic rings) | 1400 - 1600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR) in the structure.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the chemically non-equivalent protons. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (splitting) would allow for the assignment of each proton to its exact position on the ring. The N-H proton of the pyrimidinone ring would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this would include the carbonyl carbon, which would have a characteristic downfield shift (typically δ 160-180 ppm). The carbon atoms of the aromatic rings would appear in the δ 110-160 ppm range. The carbon atom bonded to the chlorine (C-Cl) would also have a distinct chemical shift influenced by the electronegativity of the halogen.
Hypothetical NMR Data for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 12.0 - 13.0 | Broad Singlet | N-H proton of the pyrimidinone |
| ¹H | 7.5 - 9.0 | Doublets / Singlets | Aromatic protons on the pyridine and pyrimidine rings |
| ¹³C | 160 - 180 | Singlet | C=O carbonyl carbon |
Mass Spectrometry (MS) (e.g., ESI-MS, LC-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision, which in turn helps to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used for polar molecules like this compound.
For this compound, with a molecular formula of C₇H₄ClN₃O, the expected exact mass is approximately 181.0097 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺, with an m/z value of approximately 182.0175. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z ([M+H]⁺ for ³⁵Cl) | Calculated m/z ([M+H]⁺ for ³⁷Cl) | Expected Ratio |
|---|
Chromatographic Methods for Purity and Reaction Monitoring (e.g., Thin Layer Chromatography - TLC, High-Performance Liquid Chromatography - HPLC)
Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to separate components of a mixture. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. Different compounds will travel up the plate at different rates, resulting in distinct spots. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The final, purified product should appear as a single spot on the TLC plate, indicating its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique. It is used to separate, identify, and quantify each component in a mixture. For the final characterization of this compound, an HPLC analysis would be performed. The compound would elute from the column at a specific retention time under defined conditions (e.g., column type, solvent gradient, flow rate). A pure sample would show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often found to be >95-99% for research-grade materials.
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed to determine its elemental composition. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.
For this compound (C₇H₄ClN₃O), the theoretical elemental composition can be calculated based on its molecular weight of 181.58 g/mol .
Theoretical Elemental Analysis Data for C₇H₄ClN₃O
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 46.30% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.23% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.52% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.15% |
Emerging Research Avenues and Future Perspectives for 7 Chloropyrido 3,2 D Pyrimidin 4 3h One
Development of Novel Synthetic Routes for Enhanced Efficiency and Scalability
Recent advancements in synthetic organic chemistry offer promising avenues. One-pot, multi-component reactions are particularly attractive as they can construct the complex pyridopyrimidine core in a single step from simple starting materials, thereby minimizing purification steps and improving atom economy. rsc.org Furthermore, the application of green chemistry principles, such as the use of nanocatalysts, can enhance reaction rates, improve yields, and allow for catalyst recyclability. rsc.org For instance, magnetic nanoparticles functionalized with acidic or basic groups could facilitate key cyclization steps in a more environmentally benign manner. rsc.org Flow chemistry is another technology that offers precise control over reaction parameters, leading to improved yields and safety, which is crucial for scalable synthesis. The development of robust synthetic protocols for introducing the chlorine atom at the 7-position and functionalizing other positions of the pyridopyrimidine ring will be critical for creating diverse chemical libraries for drug discovery.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-component Reactions | Increased efficiency, reduced waste, simplified purification | Design of novel one-pot procedures for the pyrido[3,2-d]pyrimidine (B1256433) core. |
| Nanocatalysis | High yields, recyclability, green chemistry | Development of specific nanocatalysts for key cyclization and functionalization steps. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Adaptation of existing synthetic routes to continuous flow processes. |
| Late-stage Functionalization | Rapid diversification of analogs | Exploring C-H activation and other methods to modify the core structure. |
Exploration of Underexplored Biological Targets
The pyridopyrimidine scaffold is well-known for its interaction with protein kinases, and derivatives have been developed as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K). nih.govacs.orgtandfonline.com While these remain important targets, a significant future direction is the exploration of underexplored or novel biological targets for 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one derivatives.
The vastness of the human kinome presents numerous opportunities, including many "dark" or understudied kinases that have been genetically implicated in diseases but lack high-quality chemical probes for their study. nih.gov Derivatives of this compound could be systematically screened against panels of these understudied kinases to identify novel dependencies in diseases such as neurodegeneration. nih.gov Beyond kinases, other enzyme families could be explored. For example, the structural similarity of pyridopyrimidines to purines suggests potential activity against enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR). mdpi.com Additionally, emerging targets in areas like metabolic disorders and inflammatory diseases could be investigated. A systematic approach, possibly using phenotypic screening followed by target deconvolution, could uncover entirely new mechanisms of action and therapeutic applications for this class of compounds.
Rational Design of Multi-Target Directed Ligands
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple dysregulated pathways. nih.gov This has led to the rise of polypharmacology, the concept that a single drug can modulate multiple targets to achieve a better therapeutic outcome, potentially overcoming drug resistance and improving efficacy. nih.gov The pyridopyrimidine scaffold is an excellent platform for the rational design of Multi-Target Directed Ligands (MTDLs).
Future research will likely focus on designing derivatives of this compound that can simultaneously inhibit key proteins in interconnected signaling pathways. For instance, designing dual inhibitors of the PI3K/mTOR or MAPK and PI3K pathways could be a powerful strategy in oncology. nih.govacs.org The design process involves creating hybrid molecules that incorporate the pharmacophoric features necessary for binding to each target. For example, by modifying the substituents on the pyridopyrimidine core, it may be possible to achieve balanced inhibitory activity against two distinct kinase active sites. tandfonline.com This approach requires a deep understanding of the structural biology of the targets and the structure-activity relationships (SAR) of the ligands. The successful development of such MTDLs could lead to more effective and durable cancer therapies. mdpi.com
| Potential Dual-Target Combinations | Therapeutic Rationale |
| PI3K / mTOR | Inhibition of a critical cancer survival pathway at two key nodes. acs.org |
| EGFR / CDK4 | Targeting both cell proliferation signaling and cell cycle machinery. nih.govresearchgate.net |
| ERK2 / PI3Kα | Overcoming drug resistance by co-targeting two major signaling pathways. nih.gov |
| BRD4 / PLK1 | Targeting both epigenetic regulation and mitotic progression. mdpi.com |
Advanced Computational Methodologies for Predictive Modeling
In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. nih.gov For this compound and its derivatives, advanced computational methodologies will be crucial for predicting their biological activity, pharmacokinetic properties, and potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for building mathematical models that correlate the chemical structure of compounds with their biological activity. aip.org By developing robust 2D and 3D-QSAR models for a series of pyridopyrimidine derivatives, researchers can identify the key structural features that govern their potency and selectivity. aip.orgtandfonline.com Molecular docking simulations can provide insights into the binding modes of these compounds within the active sites of their target proteins, helping to explain observed SAR and guide the design of more potent inhibitors. researchgate.net Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for early-stage lead optimization, allowing chemists to prioritize compounds with favorable drug-like properties and reduce late-stage attrition. nih.govnih.govmdpi.com The integration of these computational approaches creates a powerful feedback loop for the rational design of novel therapeutics.
| Computational Method | Application in Drug Discovery |
| QSAR | Predict biological activity and guide lead optimization. nih.govtandfonline.com |
| Molecular Docking | Elucidate binding modes and structure-activity relationships. aip.org |
| Molecular Dynamics | Assess the stability of ligand-protein complexes. tandfonline.com |
| In Silico ADME | Predict pharmacokinetic properties and potential toxicity. nih.govmdpi.com |
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel hits and the rapid exploration of structure-activity relationships can be significantly accelerated by integrating high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies are particularly well-suited for exploring the chemical space around the this compound scaffold.
Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. researchgate.net By using the this compound core as a starting point, different chemical building blocks can be systematically introduced at various positions on the ring system, generating a focused library of analogs. researchgate.net This library can then be subjected to HTS, where automated systems rapidly test thousands of compounds for activity against a specific biological target. nih.gov This synergy allows for the efficient identification of initial "hit" compounds. nih.gov More advanced techniques, such as DNA-Encoded Library Technology (DELT), enable the synthesis and screening of libraries containing billions of molecules, further expanding the scope of discovery. nih.govacs.org The integration of these powerful platforms will undoubtedly accelerate the identification of novel drug candidates based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Two common approaches are:
- Multi-component reactions : Reacting substituted pyridines with chloro-containing reagents under catalytic conditions. For example, describes a one-pot three-component reaction using pyridine derivatives and chloroethyl intermediates .
- Cyclization of aminopyridines : outlines a general procedure where 2-aminopyridine derivatives react with aromatic aldehydes and potassium phosphate in aqueous conditions at 100°C for 7 hours .
- Key Considerations : Optimize solvent choice (e.g., ethanol or water) and catalyst (e.g., acid or base) to minimize side reactions and improve yield.
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Management : Segregate halogenated waste and dispose via certified chemical waste services to avoid environmental contamination .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the core structure and chlorine substitution (e.g., uses InChI and SMILES for structural validation) .
- Chromatography : HPLC or LC-MS to assess purity (>95% as per ) .
- Elemental Analysis : Verify molecular formula (e.g., CHClN from ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : achieved higher yields by heating reactions to 100°C in water, promoting cyclization .
- Catalyst Screening : Test activating agents like PCl or POCl for chlorination steps (refer to ’s use of catalysts in one-pot processes) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to aqueous systems.
Q. What strategies resolve contradictions in biological activity data across derivatives of pyridopyrimidinones?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., lists chloro-phenyl analogs) and correlate with bioassay results .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., chlorine position, steric effects) affecting antibacterial or enzyme inhibitory activity.
- Control Experiments : Replicate assays under standardized conditions to rule out batch-to-batch variability.
Q. How can computational methods predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with PDB ligand structures (e.g., ’s pyridopyrimidinone-protein complex) to model interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies and validate with experimental IC values.
Q. What are common pitfalls in synthesizing halogenated pyridopyrimidinones, and how can they be mitigated?
- Methodological Answer :
- Side Reactions : Chlorine displacement during nucleophilic substitution can occur. Use inert atmospheres and dry solvents to minimize hydrolysis .
- Byproduct Formation : highlights the importance of stoichiometric control in one-pot syntheses to avoid dimerization .
- Purification Challenges : Employ column chromatography with gradients of ethyl acetate/hexane to separate closely eluting analogs.
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClN | |
| CAS Number | 51674-77-2 | |
| Synthetic Yield (Optimized) | 75-85% (aqueous, 100°C, 7h) | |
| Key Spectral Data (NMR) | δ 8.5 ppm (pyrimidine-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
